molecular formula C20H25F2NO3 B6773291 N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B6773291
M. Wt: 365.4 g/mol
InChI Key: RTRKWCSGYQYNQZ-UHFFFAOYSA-N
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Description

N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound that features a bicyclic nonane structure with various functional groups, including a difluorophenyl group, a hydroxypropyl group, and a carboxamide group

Properties

IUPAC Name

N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2NO3/c21-17-5-4-12(7-18(17)22)6-13(11-24)10-23-20(26)16-8-14-2-1-3-15(9-16)19(14)25/h4-5,7,13-16,24H,1-3,6,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRKWCSGYQYNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NCC(CC3=CC(=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the Bicyclic Nonane Core: The bicyclic nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-difluorobenzyl chloride and an appropriate catalyst.

    Hydroxypropyl Group Addition: The hydroxypropyl group can be added through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the bicyclic nonane core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the bicyclic nonane reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, high-efficiency catalysts for the Friedel-Crafts alkylation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the bicyclic nonane core can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of various substituents on the difluorophenyl ring.

Scientific Research Applications

N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[33

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and functional groups.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity, while the hydroxypropyl and carboxamide groups may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-fluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
  • **N-[2-(3,4-dichlorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Uniqueness

N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bicyclic nonane core with the hydroxypropyl and carboxamide groups also contributes to its distinct properties compared to similar compounds.

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